3-Chloro-4-[(propan-2-yl)sulfanyl]furan-2(5H)-one
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Overview
Description
3-Chloro-4-[(propan-2-yl)sulfanyl]furan-2(5H)-one is a chemical compound that belongs to the class of heterocyclic compounds known as furans. Furans are characterized by a five-membered aromatic ring containing one oxygen atom. This particular compound is notable for its chlorine and sulfanyl substituents, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[(propan-2-yl)sulfanyl]furan-2(5H)-one typically involves the reaction of a furan derivative with appropriate chlorinating and sulfanylating agents. One common method includes the chlorination of a furan ring followed by the introduction of the sulfanyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like dichloromethane or acetonitrile and catalysts such as Lewis acids to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps like distillation or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-[(propan-2-yl)sulfanyl]furan-2(5H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The chlorine atom can be substituted by other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium methoxide or primary amines are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced sulfur-containing compounds.
Substitution: Various substituted furans depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-[(propan-2-yl)sulfanyl]furan-2(5H)-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Chloro-4-[(propan-2-yl)sulfanyl]furan-2(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The chlorine and sulfanyl groups can form specific interactions with active sites, leading to inhibition or activation of the target. The compound’s reactivity can also result in the formation of reactive intermediates that further modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like 3-chlorothiophene share structural similarities but contain sulfur instead of oxygen in the ring.
Other chlorinated furans: Compounds such as 3-chlorofuran have similar reactivity but lack the sulfanyl group.
Uniqueness
3-Chloro-4-[(propan-2-yl)sulfanyl]furan-2(5H)-one is unique due to the presence of both chlorine and sulfanyl substituents, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in chemical and biological systems that are not observed with other similar compounds.
Properties
CAS No. |
62674-15-1 |
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Molecular Formula |
C7H9ClO2S |
Molecular Weight |
192.66 g/mol |
IUPAC Name |
4-chloro-3-propan-2-ylsulfanyl-2H-furan-5-one |
InChI |
InChI=1S/C7H9ClO2S/c1-4(2)11-5-3-10-7(9)6(5)8/h4H,3H2,1-2H3 |
InChI Key |
IZJBGLVUHPCKIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=C(C(=O)OC1)Cl |
Origin of Product |
United States |
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